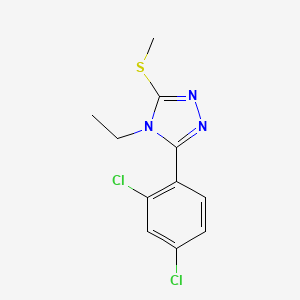
3-(2,4-dichlorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole, commonly known as DMT, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole compounds, which are known for their diverse biological activities. DMT has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of DMT involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. DMT binds to the active site of COX enzymes and prevents the access of arachidonic acid to the catalytic site. This results in the reduced production of prostaglandins, which are involved in inflammation, pain, and fever. DMT has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
DMT has been reported to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of prostaglandins and to inhibit the activity of COX enzymes. DMT has also been reported to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, DMT has been shown to have antioxidant properties and to scavenge free radicals. It has been reported to protect against oxidative stress and to improve cellular function.
実験室実験の利点と制限
DMT has several advantages for lab experiments, including its well-established synthesis method, diverse biological activities, and availability. It has been extensively studied and its mechanism of action and physiological effects are well-understood. However, DMT also has some limitations, including its potential toxicity and the need for further studies to evaluate its safety and efficacy. In addition, DMT may have limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on DMT, including the development of new synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the investigation of its potential for the treatment of various diseases. DMT has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and it may have potential for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. In addition, DMT has been reported to have anticancer activity, and further studies are needed to evaluate its potential for cancer therapy. The investigation of new derivatives and analogs of DMT may also lead to the discovery of new bioactive compounds with diverse biological activities.
合成法
DMT can be synthesized using different methods, including the reaction of 2,4-dichlorobenzonitrile with ethyl 2-(methylthio)acetate in the presence of a base. The resulting intermediate is then treated with hydrazine hydrate to yield DMT. Other methods involve the use of different starting materials and reagents, such as 2,4-dichlorophenyl hydrazine and ethyl acetoacetate. The synthesis of DMT is well-established, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
DMT has been used in various scientific research applications, including as a fungicide, herbicide, and insecticide. It has also been studied for its anti-inflammatory, analgesic, and antipyretic effects. DMT has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation. It has also been reported to have antioxidant properties and to modulate the immune system. DMT has been tested in vitro and in vivo using different animal models, and its efficacy and safety have been evaluated.
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3S/c1-3-16-10(14-15-11(16)17-2)8-5-4-7(12)6-9(8)13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLYRQBVTCNFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5360760.png)
![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5360768.png)
![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine](/img/structure/B5360771.png)
![1-[(2-methyl-1,3-oxazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5360791.png)
![4-[(dimethylamino)methyl]-1-[(3-fluorophenoxy)acetyl]-4-azepanol](/img/structure/B5360810.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5360811.png)
![N-[3-oxo-3-(1-pyrrolidinyl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5360820.png)
![3-methyl-2-oxo-N-phenyl-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxamide](/img/structure/B5360826.png)
![(3aS*,6aS*)-1-oxo-2-propyl-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5360832.png)
![methyl {2-chloro-6-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5360834.png)
![N-(2-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360845.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5360853.png)
![2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5360861.png)
![N-1,3-benzodioxol-5-yl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5360864.png)